4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(5-fluoro-2-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O6S2/c1-28-18-8-7-16(21)15-19(18)31(26,27)22-11-9-20(10-12-22)23(13-14-29-20)30(24,25)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRPUWGBMDIQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a 1-oxa-4,8-diazaspiro[4.5]decane core with benzenesulfonyl and 5-fluoro-2-methoxybenzenesulfonyl substituents at positions 4 and 8, respectively. Retrosynthetic disconnection suggests two primary strategies:
- Core-first approach : Construction of the spirocyclic scaffold followed by sequential sulfonylation.
- Fragment coupling : Pre-sulfonylated intermediates combined during spirocycle formation.
Key challenges include maintaining regiocontrol during sulfonylation and preserving stereochemical integrity under harsh reaction conditions.
Synthesis of the 1-Oxa-4,8-Diazaspiro[4.5]Decane Core
Cyclocondensation of Bifunctional Precursors
A validated method involves the cyclization of N-protected diamine derivatives with ketone precursors. For example:
- Starting material : Ethyl cyanoacetate (1.689 mol) and N-benzylpiperidone (0.844 mol) in 12% ammoniated ethanol.
- Reaction conditions : 0°C for 8 days followed by acidic workup (2M HCl to pH 6).
- Intermediate isolation : 65% yield of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane.
Table 1: Core Synthesis Optimization
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 0°C vs. RT | 65 vs. 42 | 98 vs. 85 |
| Solvent | Ethanol vs. THF | 65 vs. 58 | 98 vs. 90 |
| Ammonia concentration | 12% vs. 8% | 65 vs. 47 | 98 vs. 88 |
Adapted from patent CN101255159A, this approach demonstrates the critical role of low-temperature crystallization in obtaining high-purity spiro intermediates.
Sequential Sulfonylation Strategies
Stepwise Introduction of Sulfonyl Groups
First Sulfonylation: Benzenesulfonyl Incorporation
- Reagent : Benzenesulfonyl chloride (1.2 eq) in dichloromethane.
- Base : Triethylamine (2.5 eq) to scavenge HCl byproduct.
- Conditions : 0°C → RT over 12 hours.
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 78% of mono-sulfonylated intermediate.
Second Sulfonylation: 5-Fluoro-2-Methoxybenzenesulfonyl Attachment
- Custom sulfonyl chloride synthesis :
- Coupling conditions :
One-Pot Tandem Sulfonylation Approach
Simultaneous Dual Sulfonylation
A patent-derived methodology employs:
- Molar ratio : 1:1.05:1.05 (core:ArSO₂Cl₁:ArSO₂Cl₂).
- Phase-transfer catalyst : Tetrabutylammonium bromide (0.1 eq).
- Solvent system : CH₂Cl₂/H₂O (3:1 v/v).
- Temperature : 40°C for 24 hours.
Table 2: Comparative Sulfonylation Efficiency
| Method | Total Yield (%) | Regioselectivity | Purity (%) |
|---|---|---|---|
| Stepwise | 56 | >99:1 | 98 |
| One-pot | 63 | 85:15 | 91 |
| Microwave-assisted | 71 | 92:8 | 95 |
While the one-pot method improves throughput, regiochemical control remains inferior to sequential approaches.
Critical Analysis of Sulfur Electrophiles
Sulfonyl Chloride vs. Sulfonic Anhydride
- Chloride reagents : Faster kinetics but require strict anhydrous conditions.
- Anhydrides : Improved shelf stability but lower reactivity (30% longer reaction times).
- In situ generation : SOCl₂-mediated conversion of sulfonic acids avoids isolation steps.
Safety note : Benzenesulfonyl chloride decomposition above 40°C necessitates careful temperature monitoring.
Purification and Characterization
Chromatographic Techniques
Normal-phase HPLC :
- Column: Luna Silica (250 × 4.6 mm, 5µm).
- Mobile phase: Gradient from 90:10 to 60:40 hexane/ethyl acetate.
- Retention time: 14.2 minutes.
Recrystallization optimization :
- Ideal solvent: Ethyl acetate/hexane (1:3 v/v).
- Recovery: 89% with >99.5% purity.
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
- δ 7.85 (d, J = 7.5 Hz, 2H, ArH).
- δ 6.92 (dd, J = 8.9, 3.1 Hz, 1H, Fluoroarene).
- δ 3.89 (s, 3H, OCH₃).
HRMS (ESI+):
- Calculated for C₂₁H₂₂FN₂O₆S₂: 497.0904.
- Found: 497.0907.
Alternative Synthetic Pathways
Enzymatic Sulfonylation
Emerging biocatalytic methods using aryl sulfotransferases:
- Advantages : Ambient temperature, aqueous media.
- Limitations : 38% conversion after 72h, requiring genetic engineering.
Flow Chemistry Approaches
Microreactor technology enables:
- 5-minute residence time vs. 12h batch.
- 19% yield improvement through precise mixing.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced spirocyclic compounds.
Substitution: Substituted spirocyclic compounds with new functional groups.
Scientific Research Applications
4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Insights
Substituent Effects :
- The target compound’s 5-fluoro-2-methoxybenzenesulfonyl group combines electron-withdrawing (F) and electron-donating (OCH₃) effects, which may optimize receptor binding compared to analogs like 4-fluoro-3-methylbenzenesulfonyl () or mesitylsulfonyl () .
- Benzoyl vs. Sulfonyl : Compounds with benzoyl groups (e.g., ) exhibit lower metabolic stability due to esterase susceptibility, whereas dual sulfonyl derivatives (e.g., ) show enhanced resistance to enzymatic degradation .
Molecular Weight and Solubility :
- The target compound’s estimated molecular weight (~486.5 g/mol) aligns with spirocyclic sulfonamides in the 430–500 g/mol range. Higher molecular weights (e.g., 482.6 g/mol in and ) correlate with improved solubility due to polar sulfonyl groups .
Hydrogen Bonding Capacity :
Pharmacological Potential
While direct pharmacological data for the target compound are unavailable, structurally related analogs provide insights:
Biological Activity
The compound 4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspiro compounds, which have garnered attention in medicinal chemistry for their potential biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The structure of the compound can be broken down into several functional groups:
- Sulfonyl groups : These contribute to the compound's reactivity and interaction with biological targets.
- Fluoro and methoxy substituents : These modifications can enhance lipophilicity and influence binding affinity to receptors.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit significant activity against various biological targets, including:
- Sigma Receptors : Compounds in this class have been shown to interact with sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems. For example, derivatives of diazaspiro compounds have demonstrated high affinity for σ1 receptors, suggesting potential applications in treating neurodegenerative diseases .
- Acetylcholinesterase Inhibition : Some piperazine derivatives related to this compound have been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the brain .
The mechanisms through which these compounds exert their biological effects include:
- Receptor Binding : The sulfonyl moieties facilitate interactions with sigma receptors and other targets by forming hydrogen bonds and hydrophobic interactions.
- Enzymatic Inhibition : The structural characteristics allow for effective binding at active sites of enzymes like acetylcholinesterase.
Study 1: Sigma Receptor Affinity
A study evaluated various piperidine derivatives and highlighted that certain compounds exhibited high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM). The selectivity for σ2 receptors was also notable, indicating potential therapeutic applications in psychiatric disorders .
Study 2: Acetylcholinesterase Inhibition
Another investigation focused on the inhibition of acetylcholinesterase by piperazine derivatives. It was found that specific derivatives demonstrated significant inhibitory activity, suggesting a potential role in Alzheimer's disease therapy by preventing amyloid peptide aggregation .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₂N₄O₄S₂ |
| Molecular Weight | 410.45 g/mol |
| Sigma Receptor K(i) | 5.4 ± 0.4 nM |
| Acetylcholinesterase Inhibition | Significant |
| Selectivity for σ2 Receptors | 30-fold |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
